N-(2-phenylethyl)-9H-purin-6-amine

Cytokinin structure-activity relationship Plant growth regulator ω-Phenylalkyl adenine series

N-(2-Phenylethyl)-9H-purin-6-amine (CAS 15396-42-6), also referred to as N6-phenylethyladenine or phenyl-adenine (Phe-Ade), is a synthetic N6-substituted adenine derivative belonging to the aromatic cytokinin class of plant growth regulators. The molecule consists of a purine core with a 2-phenylethyl substituent at the N6 position (C13H13N5, exact mass 239.11709 g/mol).

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 15396-42-6
Cat. No. B5664102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-9H-purin-6-amine
CAS15396-42-6
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H13N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h1-5,8-9H,6-7H2,(H2,14,15,16,17,18)
InChIKeyGPGPFPKQCMKMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)-9H-purin-6-amine (CAS 15396-42-6): Compound Class, Physicochemical Identity, and Research Provenance


N-(2-Phenylethyl)-9H-purin-6-amine (CAS 15396-42-6), also referred to as N6-phenylethyladenine or phenyl-adenine (Phe-Ade), is a synthetic N6-substituted adenine derivative belonging to the aromatic cytokinin class of plant growth regulators [1]. The molecule consists of a purine core with a 2-phenylethyl substituent at the N6 position (C13H13N5, exact mass 239.11709 g/mol) . Beyond its canonical role as a cytokinin analog, the compound has been characterized as an inhibitor of human MTH1 (MutT homolog-1) [2], a competitive inhibitor of cytokinin oxidase/dehydrogenase (CKX) enzymes [3], and a scaffold for bacterial histidine kinase inactivation [4]. This polypharmacology distinguishes it from simpler N6-substituted adenines and necessitates evidence-based selection over close structural analogs.

Why N-(2-Phenylethyl)-9H-purin-6-amine Cannot Be Interchanged with N6-Benzyladenine or Other In-Class Cytokinin Analogs


Generic substitution among N6-substituted adenine derivatives is not scientifically justified because the length of the methylene spacer between the purine N6 and the terminal phenyl ring dictates cytokinin potency through an alternating dependency pattern: ω-phenylalkyl adenines with an odd number of methylene units (e.g., benzyl, n=1; phenylpropyl, n=3) exhibit high activity, whereas those with an even number (e.g., phenylethyl, n=2) are markedly less active in both Amaranthus betacyanin and lettuce seed germination assays [1]. Furthermore, this compound possesses a dual mechanism—CKX inhibition plus weak cytokinin receptor agonism at AHK3/AHK4 [2]—that is not shared by the widely used cytokinin N6-benzyladenine (BA), which acts primarily as a receptor agonist. In the MTH1 inhibition context, the absence of a 2-amino substituent on the purine ring reduces potency by approximately 11.5-fold compared to its 2,6-diamino analog [3]. These structural determinants of activity mean that swapping this compound for a close analog will alter both the magnitude and the mechanistic profile of the biological response.

Quantitative Differentiation Evidence for N-(2-Phenylethyl)-9H-purin-6-amine Against Closest Analogs and In-Class Candidates


Cytokinin Activity: Alternating Dependency on Methylene Spacer Length Defines a Systematic Potency Deficit vs. N6-Benzyladenine

In a systematic head-to-head comparison of ω-phenylalkyl N6-substituted adenine derivatives, N-(2-phenylethyl)-9H-purin-6-amine (containing two methylene units—an even number) falls into the low-activity group defined by the alternating dependency rule. Compounds with odd-numbered methylene spacers—specifically N6-benzyladenine (n=1) and N6-(3-phenylpropyl)adenine (n=3)—exhibited relatively high cytokinin activity in both the Amaranthus betacyanin test and the lettuce seed germination test, while those with even-numbered spacers (n=2, n=4) showed substantially reduced activity [1]. This alternating pattern is attributed to the specific geometry required for productive cytokinin-receptor interaction at the ligand-binding pocket [1]. Consequently, N-(2-phenylethyl)-9H-purin-6-amine is inherently a weaker cytokinin agonist than N6-benzyladenine and should not be deployed where robust, direct cytokinin receptor activation is the primary experimental objective.

Cytokinin structure-activity relationship Plant growth regulator ω-Phenylalkyl adenine series

MTH1 Inhibition Potency: 11.5-Fold Weaker than the 2,6-Diamino Analog, Defining the Structural Trade-Off for Cancer Target Engagement

Within the purine-based MTH1 inhibitor series reported by Kumar et al. (2017), N-(2-phenylethyl)-9H-purin-6-amine (lacking a 2-amino group) inhibits human MTH1 with an IC50 of 0.00333 mM (3.33 µM) using 8-oxo-dGTP as substrate at pH 7.5 [1]. Its closest structural analog, N6-(2-phenylethyl)-9H-purine-2,6-diamine (which bears an additional 2-NH2 group), achieves an IC50 of 0.00029 mM (0.29 µM) under identical assay conditions—representing an approximately 11.5-fold improvement in inhibitory potency [1]. The N6-benzyl-2,6-diamine analog (IC50 = 0.0019 mM, 1.9 µM) also outperforms the target compound by ~1.75-fold, demonstrating that the 2-amino substituent is a critical potency determinant independent of the N6 side-chain identity [1]. With 2-hydroxy-dATP as alternative substrate, the target compound shows an IC50 of 0.0048 mM (4.8 µM), further confirming its moderate potency range [1].

MTH1 inhibitor Oxidized nucleotide hydrolase Cancer oxidative stress Purine SAR

CKX Inhibition with Dual-Mode Action: Competitive Cytokinin Oxidase/Dehydrogenase Blockade Plus Weak AHK3/AHK4 Agonism

Unlike N6-benzyladenine (BA), which functions predominantly as a cytokinin receptor agonist, N-(2-phenylethyl)-9H-purin-6-amine (phenyl-adenine, Phe-Ade) operates through a dual mode of action: it acts as a strong competitive inhibitor of CYTOKININ OXIDASE/DEHYDROGENASE (CKX) enzymes while simultaneously exhibiting weak agonistic activity at the Arabidopsis cytokinin receptors AHK3 and AHK4/CRE1, detectable only at relatively high concentrations in a bacterial receptor assay [1]. This CKX inhibition prevents the enzymatic degradation of endogenous cytokinins, leading to their accumulation and a consequential amplification of cytokinin signaling [1]. In a LIGHT-DEPENDENT SHORT HYPOCOTYLS4 (LSH4)-assisted chemical screen, Phe-Ade emerged as the sole potent inducer of adventitious shoot formation without inhibiting shoot growth or exhibiting cytotoxicity at elevated concentrations [1]. This mechanistic profile is distinct from that of BA, which directly and potently activates cytokinin receptors without CKX inhibition, and from thidiazuron (TDZ), a phenylurea cytokinin that also inhibits CKX but acts primarily through a different chemotype [1].

Cytokinin oxidase/dehydrogenase inhibitor Shoot regeneration Plant tissue culture Dual mechanism

Bacterial Histidine Kinase Inhibition: Moderate Potency Against KinA Positions the Compound as an Adenine Scaffold Probe for Two-Component System Studies

N-(2-Phenylethyl)-9H-purin-6-amine was evaluated within a structure-activity relationship study of adenine-based inhibitors targeting the conserved catalytic and ATP-binding (CA) domain of bacterial histidine kinases (HKs) [1]. In a biochemical assay measuring inhibition of histidine protein kinase KinA phosphorylation from Bacillus subtilis in the presence of the response regulator Spo0F, the compound exhibited an IC50 of 9,000 nM (9 µM) [2]. The Goswami et al. (2017) study identified that interaction of the inhibitor's amine group with the conserved active-site aspartate residue is essential for HK inhibitory activity, and that hydrophobic electron-withdrawing groups at several positions in the adenine core enhance potency [1]. The phenylethyl substituent at N6 contributes hydrophobic character but lacks the optimized electron-withdrawing properties of more potent analogs in the series, resulting in moderate inhibition compared to optimized adenine-based HK inhibitors [1].

Histidine kinase inhibitor Bacterial two-component system KinA Antibacterial target

N6-Phenylethyladenine as a Reference Cytokinin in Receptor-Ligand Interaction Studies: Inclusion in the Savelieva et al. (2018) BA Derivative Panel

In the comprehensive 2018 study by Savelieva et al., N6-phenylethyladenine was included alongside 25 N6-benzyladenine (BA) derivatives to probe cytokinin-receptor interactions across all three Arabidopsis histidine kinase receptors (AHK2, AHK3, CRE1/AHK4) using in planta, in vitro, and in silico approaches [1]. The compound was characterized as a synthetic cytokinin analog possessing high hormonal activity and served as a reference nucleobase for the synthesis of corresponding ribo-, 2'-deoxyribo-, and 5'-deoxyribonucleoside derivatives [1]. This inclusion in a receptor-focused analytical framework distinguishes it from many commercially available cytokinin analogs that lack systematic receptor profiling. While individual receptor affinity constants (Kd or Ki values) for the nucleobase form were not explicitly reported in the extracted data, the study established that receptor specificity differs markedly among structurally related N6-substituted adenines, with the AHK3 receptor exhibiting significant affinity for a broader range of ligands compared to AHK2 and CRE1/AHK4 [1].

Cytokinin receptor binding AHK2, AHK3, CRE1/AHK4 Receptor specificity Hormone signaling

Evidence-Based Application Scenarios for N-(2-Phenylethyl)-9H-purin-6-amine in Research and Industrial Procurement


Plant Tissue Culture Shoot Regeneration via CKX Inhibition: A BA-Alternative Strategy

For plant tissue culture protocols where direct, high-potency cytokinin receptor agonism (as with N6-benzyladenine) causes undesirable growth inhibition or where endogenous cytokinin pools require amplification through degradation blockade, N-(2-phenylethyl)-9H-purin-6-amine (Phe-Ade) offers a mechanistically distinct alternative. Its competitive CKX inhibitory activity prevents the breakdown of endogenous cytokinins, resulting in elevated active cytokinin levels without exogenous high-dose agonist application [1]. The compound's demonstrated shoot-inducing activity in the LSH4-assisted Arabidopsis screen, combined with its lack of cytotoxicity even at elevated concentrations, supports its use in recalcitrant species where BA-mediated protocols fail due to hyperactivation of cytokinin signaling [1]. This scenario is directly supported by the dual-mechanism evidence established in the CKX inhibition plus weak AHK3/AHK4 agonism profile [1].

MTH1 Inhibitor Scaffold Reference Compound for Purine-Based SAR Studies

In medicinal chemistry programs targeting the human MTH1 protein for oncology applications, N-(2-phenylethyl)-9H-purin-6-amine serves as a defined reference point within the purine-based inhibitor chemical space. Its moderate IC50 of 3.33 µM (8-oxo-dGTP substrate) [2] provides a baseline for evaluating potency enhancements achieved through 2-position substitution (e.g., the 11.5-fold improvement with the 2,6-diamino analog) [2]. Researchers procuring this compound for MTH1 studies can use it as a comparator to quantify the contribution of 2-NH2 or other purine ring modifications to inhibitor potency, rather than as a lead compound itself. This application is directly supported by the cross-study comparable evidence in the Kumar et al. (2017) SAR series [2].

Bacterial Two-Component System Probe: Adenine-Scaffold Histidine Kinase Inhibitor Tool Compound

For microbiological research investigating bacterial histidine kinase (HK) function or screening for two-component system inhibitors, this compound provides an adenine-based scaffold with a defined IC50 of 9 µM against Bacillus subtilis KinA [3]. The Goswami et al. (2017) study established the key structural determinants of HK inhibition within this chemotype, including the requirement for an amine group to interact with the conserved active-site aspartate and the benefit of hydrophobic groups targeting the ATP-lid [4]. This compound can serve as a control or reference inhibitor in HK autophosphorylation assays, particularly when comparing the activity of newly synthesized adenine derivatives. The application is supported by the supporting evidence tag on HK inhibition data [3][4].

Cytokinin Receptor Specificity Research: Reference Ligand for Multi-Receptor Profiling Studies

As one of the synthetic cytokinin nucleobases characterized in the Savelieva et al. (2018) comprehensive receptor interaction study spanning AHK2, AHK3, and CRE1/AHK4 [5], N6-phenylethyladenine is a well-documented reference ligand for experiments investigating cytokinin receptor specificity and signal transduction. Its known weak agonism at AHK3 and AHK4 [1] and its structural relationship to the BA series make it valuable for comparative receptor activation assays. Researchers conducting competitive binding or receptor activation studies with Arabidopsis cytokinin receptors can use this compound as a characterized aromatic cytokinin reference, particularly in experiments where differential receptor activation across AHK subtypes is the experimental endpoint. This scenario is supported by the supporting evidence of its inclusion in the Savelieva et al. receptor panel [5] and its dual-mechanism profile [1].

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